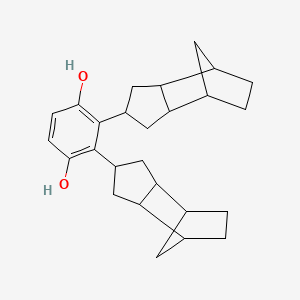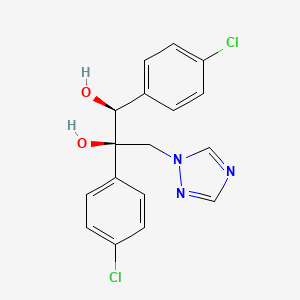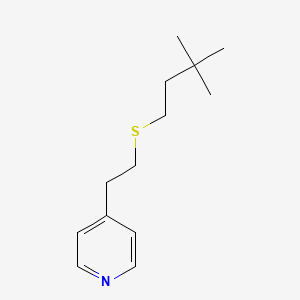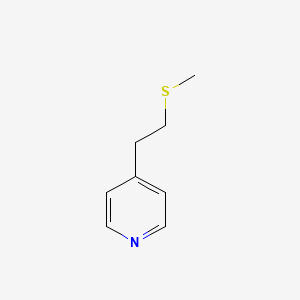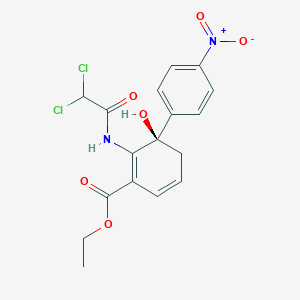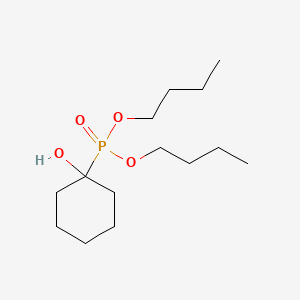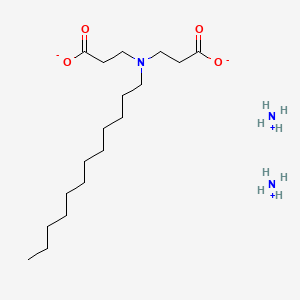
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound’s structure includes a diethylammonium group, a chlorinated aromatic ring, and a propionate moiety, which contribute to its herbicidal activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 4-chloro-2-methylphenol with (S)-2-chloropropionic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with diethylamine to form the diethylammonium salt. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted phenoxypropionates.
Applications De Recherche Scientifique
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as a model compound to study herbicidal activity and environmental degradation.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mécanisme D'action
The herbicidal activity of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is primarily due to its ability to mimic natural plant hormones called auxins. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the target weeds. The compound binds to specific auxin receptors, triggering a cascade of molecular events that result in herbicidal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop (MCPP)
- Dicamba
Uniqueness
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific stereochemistry and the presence of a diethylammonium group, which enhances its solubility and bioavailability compared to other phenoxy herbicides. This makes it particularly effective in certain agricultural applications where other herbicides may be less effective.
Propriétés
Numéro CAS |
97233-28-8 |
|---|---|
Formule moléculaire |
C14H22ClNO3 |
Poids moléculaire |
287.78 g/mol |
Nom IUPAC |
(2S)-2-(4-chloro-2-methylphenoxy)propanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H11ClO3.C4H11N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-5-4-2/h3-5,7H,1-2H3,(H,12,13);5H,3-4H2,1-2H3/t7-;/m0./s1 |
Clé InChI |
YWWMOSBBXLVHSK-FJXQXJEOSA-N |
SMILES isomérique |
CCNCC.CC1=C(C=CC(=C1)Cl)O[C@@H](C)C(=O)O |
SMILES canonique |
CCNCC.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



